molecular formula C20H29N3O4S B357463 N-(2-methylpropyl)-1-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperidine-3-carboxamide CAS No. 919744-68-6

N-(2-methylpropyl)-1-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperidine-3-carboxamide

Cat. No.: B357463
CAS No.: 919744-68-6
M. Wt: 407.5g/mol
InChI Key: UNMZLGXFOWOIHE-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-1-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperidine-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and a pyrrolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-1-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the attachment of the pyrrolidinyl moiety. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: Sulfonylation reactions using sulfonyl chlorides or sulfonic acids in the presence of a base.

    Attachment of the Pyrrolidinyl Moiety: This step may involve nucleophilic substitution reactions or coupling reactions using reagents like pyrrolidinone derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-1-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-methylpropyl)-1-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-1-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-isobutyl-1-(4-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-3-pyrrolidinecarboxamide: A structurally similar compound with different substituents.

    N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide: Another compound with a similar core structure but different functional groups.

Uniqueness

N-(2-methylpropyl)-1-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperidine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.

Properties

CAS No.

919744-68-6

Molecular Formula

C20H29N3O4S

Molecular Weight

407.5g/mol

IUPAC Name

N-(2-methylpropyl)-1-[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C20H29N3O4S/c1-15(2)13-21-20(25)16-5-3-11-22(14-16)28(26,27)18-9-7-17(8-10-18)23-12-4-6-19(23)24/h7-10,15-16H,3-6,11-14H2,1-2H3,(H,21,25)

InChI Key

UNMZLGXFOWOIHE-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O

Canonical SMILES

CC(C)CNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O

Origin of Product

United States

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